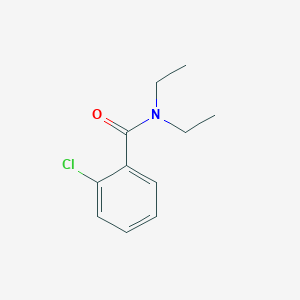

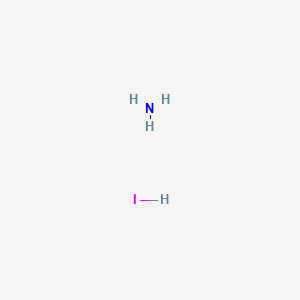

![molecular formula C11H15NO4S B076097 4-[(Isobutylamino)sulfonyl]benzoic acid CAS No. 10252-68-3](/img/structure/B76097.png)

4-[(Isobutylamino)sulfonyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

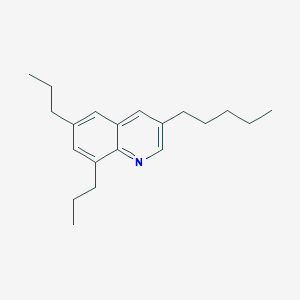

“4-[(Isobutylamino)sulfonyl]benzoic acid” is a chemical compound with the molecular formula C11H15NO4S . It has a molecular weight of 257.31 g/mol . This compound is used in biochemical research .

Molecular Structure Analysis

The molecular structure of “4-[(Isobutylamino)sulfonyl]benzoic acid” consists of an isobutylamino group attached to a sulfonyl group, which is attached to a benzoic acid group . The InChI key for this compound is VKGRSBHIZXZUIB-UHFFFAOYSA-N .

Aplicaciones Científicas De Investigación

Proteomics Research

Proteomics is the large-scale study of proteins, particularly their structures and functions. “4-[(Isobutylamino)sulfonyl]benzoic acid” is used as a biochemical in proteomics research . This could involve studying protein expression, interactions, and modifications to understand biological processes at the molecular level.

Drug Design and Development

The compound could potentially be used in the design and development of new drugs. For instance, derivatives of this compound have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

Antimicrobial and Antibiofilm Actions

The compound’s derivatives have demonstrated antimicrobial activity, particularly against Gram-positive pathogens . This suggests potential applications in treating bacterial infections, especially those involving biofilms, which are communities of bacteria that are often resistant to conventional antibiotics.

Antioxidant Effect

The compound’s derivatives have also shown antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Toxicity Testing

The compound’s derivatives have been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This suggests potential applications in environmental toxicity testing, which is crucial for assessing the safety of new chemicals and pharmaceuticals.

In Silico Studies

In silico studies are computer simulations used to study biological and chemical processes. The compound’s derivatives have been studied using in silico methods to predict their antimicrobial effect and toxicity . This suggests potential applications in computational biology and chemistry, which can accelerate drug discovery and development.

Mecanismo De Acción

Target of Action

This compound is a biochemical used for proteomics research

Biochemical Pathways

The biochemical pathways affected by 4-[(Isobutylamino)sulfonyl]benzoic acid are not clearly established. Given its structural similarity to benzoic acid, it might be involved in similar biochemical pathways. For instance, benzoic acid is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . .

Result of Action

As a biochemical used in proteomics research, it may have diverse effects depending on the specific proteins or enzymes it interacts with

Propiedades

IUPAC Name |

4-(2-methylpropylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGRSBHIZXZUIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346397 |

Source

|

| Record name | 4-[(Isobutylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Isobutylamino)sulfonyl]benzoic acid | |

CAS RN |

10252-68-3 |

Source

|

| Record name | 4-[(Isobutylamino)sulfonyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

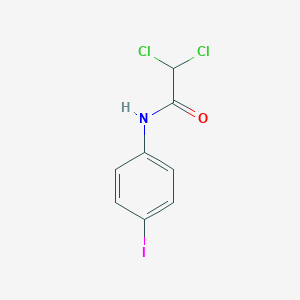

![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)

![2-Naphthalenecarboxamide, 4,4'-[1,2-ethanediylbis[iminosulfonyl(6-methoxy-3,1-phenylene)azo]]bis[N-(4-ethoxyphenyl)-3-hydroxy-](/img/structure/B76032.png)